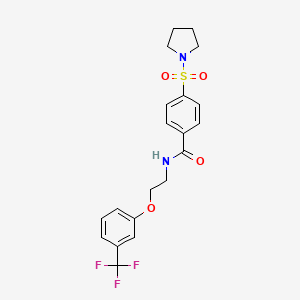![molecular formula C6H5F3N2O2 B2551080 N-[3-(Trifluormethyl)-1,2-oxazol-5-yl]acetamid CAS No. 110235-22-8](/img/structure/B2551080.png)
N-[3-(Trifluormethyl)-1,2-oxazol-5-yl]acetamid
Übersicht
Beschreibung
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide, also known as TFAOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFAOA is a white crystalline powder with a molecular formula of C7H6F3NO2 and a molecular weight of 197.13 g/mol.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridine, die strukturell ähnlich zu N-[3-(Trifluormethyl)-1,2-oxazol-5-yl]acetamid sind, werden in der Agrochemie weit verbreitet eingesetzt . Sie werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl, ein Derivat von Trifluormethylpyridin, war das erste seiner Art, das auf dem Agrochemiemarkt eingeführt wurde . Seitdem wurden über 20 neue Agrochemikalien entwickelt, die Trifluormethylpyridin enthalten .
Pharmazeutische Anwendungen
Trifluormethylpyridine und ihre Derivate werden auch in der Pharma- und Veterinärindustrie eingesetzt . Fünf pharmazeutische und zwei veterinärmedizinische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben die Marktzulassung erhalten . Viele Kandidaten befinden sich derzeit in klinischen Studien .
Synthese von 3-Trifluormethyl-1,2,4-Triazolen
Es wurde ein praktischer Ansatz zur Synthese von pharmazeutisch wertvollen 3-Trifluormethyl-1,2,4-Triazolen entwickelt . Diese Methode verwendet leicht zugängliche Trifluoracetimidoylchloride, Hydrazinhydrat und Benzol-1,3,5-triyltriformiat als Ausgangsmaterialien . Die Mehrkomponentenreaktion zeichnet sich durch einen breiten Substratbereich, hohe Effizienz und Skalierbarkeit aus .
Biologische Aktivitäten
Die biologischen Aktivitäten von Trifluormethylpyridinderivaten werden auf die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die einzigartigen Eigenschaften des Pyridinrests zurückgeführt . Es wird erwartet, dass in Zukunft viele neue Anwendungen von Trifluormethylpyridin entdeckt werden .
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung organischer Verbindungen, die Fluor enthalten, hat zu vielen jüngsten Fortschritten in den Bereichen Agrochemie, Pharmazeutika und Funktionsmaterialien geführt . Die Auswirkungen von Fluor und fluorhaltigen Resten auf die biologischen Aktivitäten und physikalischen Eigenschaften von Verbindungen haben Fluor einen einzigartigen Platz im Arsenal des Entdeckungschemikers eingebracht .
Synthese von Pflanzenschutzmitteln
Unter den Trifluormethylpyridinderivaten ist 2,3-Dichlor-5-(Trifluormethyl)-pyridin (2,3,5-DCTF), das als chemische Zwischenstufe zur Synthese mehrerer Pflanzenschutzmittel verwendet wird, am gefragtesten . Es wurden verschiedene Methoden zur Synthese von 2,3,5-DCTF berichtet .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-3(12)10-5-2-4(11-13-5)6(7,8)9/h2H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHMJANPVRFCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110235-22-8 | |
| Record name | N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2551004.png)

![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)
![N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide](/img/structure/B2551009.png)
![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)
![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)

![2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2551015.png)
![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)


